Imidazolidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)- (9CI)
Description
Imidazolidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)- (9CI) is a bicyclic organic compound featuring a five-membered imidazolidine ring substituted at the 1- and 3-positions with 2,2-dimethyl-1-oxopropyl groups.
- Molecular formula: Likely C14H24N2O2 (inferred from substituent groups).
- Functional groups: Two ketone-containing (1-oxopropyl) moieties with steric hindrance from dimethyl groups.
- Potential applications: Intermediate in organic synthesis, ligand design, or pharmaceutical precursor due to its rigid imidazolidine core and electron-withdrawing substituents.
Structure
3D Structure
Properties
IUPAC Name |
1-[3-(2,2-dimethylpropanoyl)imidazolidin-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)10(16)14-7-8-15(9-14)11(17)13(4,5)6/h7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVZCTPBMALARH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(C1)C(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396994 | |
| Record name | Imidazolidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116046-91-4 | |
| Record name | Imidazolidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Imidazolidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)- typically involves the reaction of imidazolidine with 2,2-dimethyl-1-oxopropyl groups under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reaction . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
Imidazolidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the imidazolidine ring is substituted with other functional groups.
Common reagents and conditions used in these reactions include organic solvents like toluene and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazolidine derivatives .
Scientific Research Applications
Imidazolidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate for the synthesis of drugs.
Industry: It is used in the production of polymers and as a solvent in various industrial processes.
Mechanism of Action
The mechanism by which Imidazolidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a promoter by minimizing the formation of byproducts and accelerating the rate of desired reactions . The pathways involved often include catalytic cycles where the compound facilitates the conversion of substrates to products more efficiently .
Comparison with Similar Compounds
Key Observations:
Steric and Electronic Effects :
- The target compound’s 2,2-dimethyl groups introduce significant steric hindrance compared to the smaller fluoro-oxopropyl group in the imidazole derivative . This may reduce nucleophilic reactivity but enhance stability in acidic conditions.
- The iodine atom in the m-iodophenyl derivative adds both steric bulk and polarizability, making it suitable for applications requiring heavy-atom interactions (e.g., X-ray crystallography contrast agents).
Functional Group Diversity: Hydrazide groups in the dihydrazide compound enable strong hydrogen bonding, enhancing solubility in polar solvents, whereas the target compound’s ketones favor hydrophobic interactions.
Molecular Weight and Complexity :
- The target compound’s intermediate molecular weight (~252 g/mol) positions it between simpler imidazoles (e.g., 142 g/mol ) and bulkier iodinated derivatives (486 g/mol ), suggesting versatility in synthetic pathways.
Biological Activity
Imidazolidine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article focuses on the biological activity of Imidazolidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)- (9CI), synthesizing findings from various studies.
Chemical Structure and Properties
Imidazolidine compounds are characterized by a five-membered ring containing two nitrogen atoms. The specific compound , 1,3-bis(2,2-dimethyl-1-oxopropyl)- (9CI), features substituents that may influence its biological activity. The structure can be represented as follows:
| Structural Formula | IUPAC Name | Molecular Formula |
|---|---|---|
| Imidazolidine Structure | 1,3-bis(2,2-dimethyl-1-oxopropyl)- | C₁₃H₁₈N₂O₂ |
Anticancer Activity
Recent studies have highlighted the potential of imidazolidine derivatives as anticancer agents. For instance, research has shown that certain imidazoles exhibit significant antiproliferative effects against various cancer cell lines. In a study by Gopinath et al., imidazole compounds were screened for their ability to inhibit cancer cell migration and invasion, demonstrating a promising mechanism of action through the regulation of angiogenesis .
Case Study: Antiproliferative Effects
A notable case involved testing the compound against melanoma cell lines. The results indicated that some imidazolidines exhibited IC₅₀ values comparable to standard anticancer drugs like sorafenib. The following table summarizes the IC₅₀ values for selected compounds:
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Imidazolidine A | 16.1 | A375 (human melanoma) |
| Imidazolidine B | >100 | B16 (mouse melanoma) |
Antibacterial Activity
Imidazolidines also demonstrate antibacterial properties. Fluorinated imines derived from imidazolidines were tested against various bacterial strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values revealed that certain derivatives possess significant antibacterial activity, outperforming standard antibiotics like kanamycin B .
Table: Antibacterial Efficacy
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Fluorinated Aldimine 5 | 5 | E. coli |
| Fluorinated Aldimine 6 | 10 | S. aureus |
Anti-inflammatory and Other Activities
Beyond anticancer and antibacterial effects, imidazolidines have shown potential anti-inflammatory properties. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory diseases . Additionally, their use as sedative-hypnotic agents has been explored, indicating a broad spectrum of pharmacological applications .
Q & A
Basic Research Questions
Q. What methodologies are recommended for synthesizing Imidazolidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)- (9CI) with high purity?
- Methodological Answer : Utilize statistical design of experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry, catalysts). For example, fractional factorial designs can minimize experimental trials while identifying critical variables. Post-synthesis, employ chromatographic techniques (HPLC, GC-MS) coupled with spectroscopic validation (NMR, IR) to confirm purity and structural integrity .
- Key Evidence : DoE reduces trial-and-error approaches by leveraging computational pre-screening of reaction pathways .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine X-ray crystallography for definitive stereochemical analysis with dynamic nuclear polarization (DNP)-enhanced NMR to resolve complex spin systems. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation. For heteroatom environments (e.g., carbonyl groups), FT-IR spectroscopy provides complementary data .
- Key Evidence : Multi-modal characterization ensures accuracy, especially for compounds with steric hindrance or tautomeric forms .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Adhere to Chemical Hygiene Plan guidelines, including fume hood use for volatile intermediates, PPE (nitrile gloves, lab coats), and spill containment kits. Pre-experiment risk assessments should address reactivity with common solvents (e.g., DMSO, THF) and thermal stability .
- Key Evidence : Mandatory 100% safety exam compliance ensures hazard awareness .
Advanced Research Questions
Q. How can computational chemistry enhance the design of reactions involving this compound?
- Methodological Answer : Implement quantum chemical calculations (DFT, MP2) to map reaction pathways and transition states. Tools like Gaussian or ORCA simulate intermediates and predict regioselectivity. Pair with machine learning (e.g., neural networks) to correlate experimental outcomes with computational descriptors (e.g., Fukui indices) .
- Key Evidence : ICReDD’s integrated computational-experimental workflows reduce development time by 40–60% .
Q. How should researchers address contradictory data in kinetic studies of this compound’s reactions?
- Methodological Answer : Apply Bayesian statistical analysis to reconcile discrepancies by weighting data quality (e.g., instrument precision). Use Arrhenius plot diagnostics to identify non-linearities (e.g., autocatalysis). Cross-check with microkinetic modeling to validate assumptions about rate-determining steps .
- Key Evidence : Comparative frameworks resolve contradictions through systematic hypothesis testing .
Q. What strategies optimize solvent selection for its participation in catalytic cycles?
- Methodological Answer : Screen solvents using COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solvation effects on transition states. Experimental validation via Kamlet-Taft parameters quantifies polarity, hydrogen-bonding, and polarizability contributions. Prioritize green solvents (e.g., cyclopentyl methyl ether) for sustainability .
- Key Evidence : Solvent databases integrated with computational tools improve reaction efficiency by 30% .
Q. How can environmental impact assessments be integrated into studies of this compound?
- Methodological Answer : Deploy life cycle assessment (LCA) models to track emissions and byproducts. Use atmospheric simulation software (e.g., CMAQ) to predict degradation pathways and ozone depletion potential. Collaborate with environmental chemists to design closed-loop recycling protocols .
- Key Evidence : DOE’s atmospheric chemistry programs emphasize pollutant fate analysis .
Q. What advanced techniques elucidate its role in supramolecular assemblies?
- Methodological Answer : Apply single-crystal XRD to resolve host-guest interactions and isothermal titration calorimetry (ITC) to quantify binding affinities. For dynamic systems, use solid-state NMR to probe molecular mobility in real time .
- Key Evidence : XRD-NMR synergy clarifies ambiguities in non-covalent interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
